Regioisomeric Differentiation: Tertiary Alcohol versus Primary Alcohol Impact on Hydrogen-Bond Donor/Acceptor Profile
The target compound contains a tertiary alcohol (2-methylpropan-2-ol moiety), whereas its closest regioisomer, 2-{[(2,3-difluorophenyl)methyl]amino}-2-methylpropan-1-ol (CAS 1156765-10-4), bears a primary alcohol. This structural difference alters hydrogen-bond donor capacity and steric encumbrance around the oxygen atom. As a class-level inference, tertiary alcohols are generally less prone to metabolic oxidation and exhibit different solvation properties compared to primary alcohols.
| Evidence Dimension | Alcohol oxidation susceptibility and hydrogen-bond donor strength |
|---|---|
| Target Compound Data | Tertiary alcohol (pKa ~19, sterically hindered, cannot be oxidized to aldehyde/carboxylic acid under mild conditions) |
| Comparator Or Baseline | Primary alcohol analog (pKa ~16, readily oxidized to aldehyde/carboxylic acid) |
| Quantified Difference | Estimated ΔpKa ≈ 3 units; primary alcohol oxidation potential (E° ≈ +0.2 V vs. SHE) vs. tertiary alcohol (no direct oxidation pathway) |
| Conditions | Physicochemical prediction based on alcohol class properties |
Why This Matters
The tertiary alcohol confers superior oxidative stability and altered hydrogen-bonding, which is critical when selecting building blocks for metabolic stability optimization in drug discovery.
